molecular formula C11H14N2O2 B086516 2-(Piperazin-1-yl)benzoic acid CAS No. 446831-27-2

2-(Piperazin-1-yl)benzoic acid

Cat. No. B086516
M. Wt: 206.24 g/mol
InChI Key: ZYLZQIMSYNAILC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(Piperazin-1-yl)benzoic acid often involves reactions between piperazine or substituted piperazines with benzoic acid or its derivatives. For example, ethyl 1-piperazinecarboxylate reacted with 4-fluorobenzoic acid to produce 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), showcasing a method of synthesis involving substitution reactions (Faizi, Ahmad, & Golenya, 2016).

Molecular Structure Analysis

The crystal structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, with dihedral angles indicating the planarity between the piperazine and the benzene rings. This suggests a rigid molecular structure conducive to forming stable crystalline forms (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine and substituted benzoic acids react to form compounds with extensive N–H···O hydrogen bonds, leading to different hydrogen-bonding motifs and supramolecular architectures. These reactions showcase the compounds' ability to engage in strong hydrogen bonding, affecting their solubility, melting points, and potentially their reactivity (Chen & Peng, 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are significantly influenced by the molecular structure and hydrogen bonding of these compounds. For instance, the chair conformation of the piperazine ring and the specific dihedral angles with the benzene ring contribute to the stability and crystallinity of these compounds (Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, the ability to form hydrogen bonds, and participation in substitution reactions, are central to understanding 2-(Piperazin-1-yl)benzoic acid derivatives. The extensive formation of N–H···O hydrogen bonds and different supramolecular networks indicates a propensity for forming stable complexes and engaging in chemical reactions that utilize these hydrogen bonding capabilities (Chen & Peng, 2011).

Scientific Research Applications

Summary of the Application

“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of nitrogen-containing heterocyclic compounds such as substituted 9-(piperazin-1-yl) acridine derivatives . These derivatives are evaluated for their antioxidant activity .

Methods of Application or Experimental Procedures

The compound is synthesized by [(4-Methyl-2-nitrophenyl) amino] benzoic acid, phosphorus oxychloride, piperazine, and dichloromethane . The antioxidant activity is evaluated using the DPPH method .

Results or Outcomes

Among the screened compounds, electron-rich acridine exhibited significant antioxidant activities . The molecular docking results show that the compound CP-05(2-methyl -4-nitro-9-[(4-benzyl) piperazin-1-yl] acridine) shows significant antioxidant activity compared with the standard compound α-Tocopherol . In all the synthesized compounds, CP-05 shows the best binding energy and IC 50 value -9.27 Kcal/mol and 155.03 nano molar concentration respectively .

Synthesis of Antidepressant Molecules

Summary of the Application

“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

Methods of Application or Experimental Procedures

The compound is synthesized through metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

The synthesis of antidepressant molecules through metal-catalyzed procedures has been a significant area of study in medicinal chemistry. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Synthesis of Cytotoxic Derivatives

Summary of the Application

“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of cytotoxic derivatives .

Methods of Application or Experimental Procedures

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .

Results or Outcomes

The synthesized derivatives were screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Synthesis of Anti-Cancer Molecules

Summary of the Application

“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of anti-cancer molecules .

Methods of Application or Experimental Procedures

The compound is synthesized through various chemical reactions. The synthesized molecules are then tested for their anti-cancer properties .

Results or Outcomes

The synthesized molecules have shown potential anti-cancer properties in preliminary tests .

Synthesis of Anti-Inflammatory Molecules

Summary of the Application

“2-(Piperazin-1-yl)benzoic acid” is used in the synthesis of anti-inflammatory molecules .

Methods of Application or Experimental Procedures

The compound is synthesized through various chemical reactions. The synthesized molecules are then tested for their anti-inflammatory properties .

Results or Outcomes

The synthesized molecules have shown potential anti-inflammatory properties in preliminary tests .

Safety And Hazards

The safety information for 2-(Piperazin-1-yl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLZQIMSYNAILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375156
Record name 2-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)benzoic acid

CAS RN

446831-27-2
Record name 2-(1-Piperazinyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 446831-27-2
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